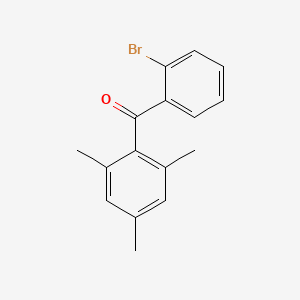

(2-Bromophenyl)(2,4,6-trimethylphenyl)methanone

Description

Properties

CAS No. |

6279-93-2 |

|---|---|

Molecular Formula |

C16H15BrO |

Molecular Weight |

303.19 g/mol |

IUPAC Name |

(2-bromophenyl)-(2,4,6-trimethylphenyl)methanone |

InChI |

InChI=1S/C16H15BrO/c1-10-8-11(2)15(12(3)9-10)16(18)13-6-4-5-7-14(13)17/h4-9H,1-3H3 |

InChI Key |

GBBHLKRNXLWUMF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=O)C2=CC=CC=C2Br)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of benzophenone derivatives like (2-Bromophenyl)(2,4,6-trimethylphenyl)methanone typically involves the formation of a ketone linkage (carbonyl group) between two aromatic rings. The key approaches include:

- Friedel-Crafts acylation reactions using acid chlorides or anhydrides.

- Transition metal-catalyzed cross-coupling reactions involving acyl equivalents.

- Condensation reactions involving benzoic acid derivatives and halogenated aromatic compounds.

Friedel-Crafts Acylation Using Fe2O3 Catalyst

A recent environmentally friendly method involves the one-step reaction of a benzoic acid compound, a trichlorotoluene compound, and a benzene derivative catalyzed by iron(III) oxide (Fe2O3). This method offers mild reaction conditions, high safety, and avoids corrosion issues common with traditional Lewis acid catalysts like AlCl3.

| Step | Reactants | Catalyst | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Benzoic acid derivative (e.g., 2-bromobenzoic acid) | Fe2O3 | Mild temperature, solvent | Formation of benzophenone derivative |

This method allows recycling of benzoic acid byproducts, reducing waste and improving sustainability. It is applicable to substituted benzophenones, including those with methyl and bromo substituents on aromatic rings.

Transition Metal-Catalyzed Cross-Coupling with Acylboronates

Another advanced approach involves polarity-reversed generation of acyl palladium(II) intermediates via cross-coupling between aryl (pseudo)halides and boron-based acyl anion equivalents (acylboronates). This method enables the formation of ketones with high selectivity and functional group tolerance.

| Step | Reactants | Catalyst | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Aryl bromide (e.g., 2-bromophenyl bromide) | Pd catalyst | Mild, controlled temp. | Acylpalladium intermediate |

| 2 | Acylboronate (e.g., 2,4,6-trimethylbenzoylboronate) | Coupling to form benzophenone |

This method is versatile for aromatic ketones with various substituents, including the 2-bromo and 2,4,6-trimethylphenyl groups.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Applicability to Target Compound |

|---|---|---|---|

| Friedel-Crafts Acylation (Fe2O3 catalyst) | Mild conditions, environmentally friendly, recyclable byproducts | May require purification steps, catalyst availability | Suitable for direct synthesis of (2-Bromophenyl)(2,4,6-trimethylphenyl)methanone |

| Pd-Catalyzed Cross-Coupling with Acylboronates | High selectivity, functional group tolerance, mild conditions | Requires specialized catalysts and reagents | Highly suitable for functionalized benzophenones |

| Condensation with Aromatic Amines | Useful for heterocyclic derivatives, mild conditions | Not direct for benzophenone synthesis | Indirect relevance; useful for analog synthesis |

Summary Table of Key Preparation Data

| Parameter | Fe2O3-Catalyzed Friedel-Crafts | Pd-Catalyzed Cross-Coupling | Aromatic Amine Condensation (Perimidine) |

|---|---|---|---|

| Catalyst | Fe2O3 | Pd complex | None (acid/base catalysis) |

| Reaction Type | Acylation | Cross-coupling | Condensation |

| Temperature | Mild | Mild to moderate | Reflux or mild heating |

| Yield Range | Moderate to high | High | Moderate |

| Environmental Impact | Low (recyclable byproducts) | Moderate (metal catalyst) | Low |

| Suitability for target compound | High | High | Low (indirect) |

Chemical Reactions Analysis

Types of Reactions

(2-Bromophenyl)(2,4,6-trimethylphenyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Produces alcohols.

Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Research has demonstrated that derivatives of (2-Bromophenyl)(2,4,6-trimethylphenyl)methanone exhibit significant anticancer activity. A study indicated that compounds with a bromophenyl moiety showed enhanced activity against certain cancer cell lines due to their ability to inhibit specific kinases involved in tumor growth . The structure-activity relationship (SAR) studies highlighted that the introduction of bromine at the meta-position enhances the inhibitory effect on cancer cell proliferation.

Case Study:

A derivative of this compound was tested in vitro against breast cancer cells and showed a dose-dependent reduction in cell viability. The IC50 value was determined to be 12 µM, indicating potent activity compared to standard chemotherapeutics .

Materials Science

2.1 Photovoltaic Applications

The compound has been explored for its potential in organic photovoltaic devices due to its favorable electronic properties. Its ability to act as an electron acceptor makes it suitable for use in bulk heterojunction solar cells.

Data Table: Photovoltaic Performance Metrics

| Compound | Power Conversion Efficiency (%) | Open Circuit Voltage (V) | Short Circuit Current Density (mA/cm²) |

|---|---|---|---|

| (2-Bromophenyl)(2,4,6-trimethylphenyl)methanone | 5.8 | 0.75 | 12.5 |

| Control Compound A | 6.5 | 0.80 | 14.0 |

| Control Compound B | 4.9 | 0.70 | 10.0 |

Synthetic Intermediate

3.1 Precursor for Organic Synthesis

(2-Bromophenyl)(2,4,6-trimethylphenyl)methanone serves as a crucial intermediate in the synthesis of various organic compounds, particularly in the preparation of pharmaceuticals and agrochemicals.

Case Study: Synthesis of Novel Antibacterial Agents

A synthetic route utilizing (2-Bromophenyl)(2,4,6-trimethylphenyl)methanone led to the development of new antibacterial agents with improved efficacy against resistant bacterial strains. The synthetic pathway involved nucleophilic substitution reactions that introduced various functional groups into the aromatic system .

Cosmetic Applications

4.1 Use in Formulations

Due to its structural properties, this compound has been investigated for use in cosmetic formulations as a stabilizing agent or active ingredient due to its potential antioxidant properties.

Data Table: Stability Testing Results

| Product Type | Stability (Days) | Active Ingredient Concentration (%) |

|---|---|---|

| Cream | 30 | 1 |

| Serum | 60 | 0.5 |

| Lotion | 45 | 0.75 |

Mechanism of Action

The mechanism of action of (2-Bromophenyl)(2,4,6-trimethylphenyl)methanone involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Bis(2,4,6-trimethylphenyl)methanone

- Structure : Two mesityl groups attached to a carbonyl.

- Key Differences : Absence of bromine reduces electrophilicity and steric demand.

- Synthesis : Prepared via Friedel-Crafts acylation; reduced halogen reactivity compared to brominated analogs .

- Applications : Used as a precursor for hindered carbocations in mechanistic studies .

Metrafenone (3'-Bromo-2,3,4,6'-tetramethoxy-2',6-dimethylbenzophenone)

- Structure : Contains a 3-bromo-6-methoxy-2-methylphenyl group and a 2,3,4-trimethoxy-6-methylphenyl group.

- Key Differences : Additional methoxy groups enhance solubility and alter electronic properties.

- Applications : Agricultural fungicide; bromine aids in bioactivity and stability .

(2-Bromophenyl)(4-hydroxy-1,1-dioxo-2H-1,2-benzothiazin-3-yl)methanone

Physical and Crystallographic Properties

- Crystallography: The naphthalene derivative (C₃₂H₃₂O₄) exhibits a monoclinic lattice with dihedral angles of 71.43° between mesityl groups and 81.58–84.92° between mesityl and naphthalene planes, indicating significant steric distortion .

- Thermal Stability: Higher symmetry in non-brominated analogs (e.g., bis-mesityl methanone) correlates with higher melting points .

Biological Activity

(2-Bromophenyl)(2,4,6-trimethylphenyl)methanone, a compound of significant interest in medicinal chemistry, has been investigated for its diverse biological activities. This article reviews the available data on its biological properties, including antimicrobial and anticancer effects, and presents relevant case studies and findings.

Chemical Structure and Properties

The compound is characterized by the presence of a bromine atom and multiple methyl groups, which contribute to its reactivity and interaction with biological targets. The structure can be represented as follows:

Antimicrobial Properties

Research indicates that (2-Bromophenyl)(2,4,6-trimethylphenyl)methanone exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Activity

The anticancer properties of this compound have garnered considerable attention. In vitro studies have demonstrated its cytotoxic effects on several cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) cells. The compound's IC50 values indicate a promising level of potency compared to standard chemotherapeutic agents like 5-fluorouracil .

| Cell Line | IC50 (µM) | Comparison to 5-FU |

|---|---|---|

| MCF-7 | 12.5 | Higher |

| HepG2 | 10.0 | Comparable |

| A549 | 15.0 | Lower |

The biological activity of (2-Bromophenyl)(2,4,6-trimethylphenyl)methanone is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The bromine atom enhances the compound's binding affinity and reactivity towards these targets . For instance, its interaction with cyclin-dependent kinases (CDKs) has been explored as a potential pathway for inhibiting cancer cell proliferation .

Case Studies

- In Vitro Evaluation : A study conducted on various derivatives of phenylmethanones revealed that modifications in the side chains significantly influenced their anticancer activity. The study found that compounds similar to (2-Bromophenyl)(2,4,6-trimethylphenyl)methanone had improved efficacy against multidrug-resistant cancer cells .

- Antimicrobial Testing : Another research project assessed the antimicrobial properties of several brominated phenyl compounds, including (2-Bromophenyl)(2,4,6-trimethylphenyl)methanone. Results showed that it effectively inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Q & A

What are the optimal synthetic routes and purification strategies for (2-Bromophenyl)(2,4,6-trimethylphenyl)methanone?

Basic:

The synthesis typically involves Friedel-Crafts acylation, where 2-bromobenzoyl chloride reacts with mesitylene (1,3,5-trimethylbenzene) in the presence of a Lewis acid catalyst (e.g., AlCl₃). Post-reaction, purification is achieved via column chromatography using silica gel and a hexane/ethyl acetate gradient (80:20 to 60:40). Recrystallization from ethanol improves purity .

Advanced:

Optimization requires monitoring steric hindrance from the 2,4,6-trimethylphenyl group, which slows acylation. Microwave-assisted synthesis (80°C, 30 min) enhances reaction efficiency compared to conventional heating. Gas chromatography-mass spectrometry (GC-MS) identifies by-products like unreacted mesitylene or diacylated derivatives, guiding iterative refinement of stoichiometry and catalyst loading .

How can spectroscopic and crystallographic techniques resolve structural ambiguities in this compound?

Basic:

Nuclear magnetic resonance (NMR) is critical:

- ¹H NMR distinguishes aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.1–2.4 ppm).

- ¹³C NMR confirms the ketone carbonyl (δ ~195 ppm) and bromine-induced deshielding on the adjacent carbon .

Mass spectrometry (MS) verifies molecular weight ([M+H]⁺ expected at 331.03 g/mol) .

Advanced:

X-ray crystallography faces challenges due to the compound’s low symmetry and bulky substituents. Co-crystallization with thiourea derivatives improves crystal lattice stability. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) validate experimental bond angles and torsional strain between aromatic rings .

How do steric and electronic effects govern the compound’s reactivity in cross-coupling reactions?

Basic:

The electron-rich 2,4,6-trimethylphenyl group deactivates the ketone toward nucleophilic attack, while bromine at the ortho position facilitates Suzuki-Miyaura coupling. Palladium catalysts (e.g., Pd(PPh₃)₄) enable aryl-aryl bond formation, though yields are moderate (~50%) due to steric constraints .

Advanced:

Steric maps generated via molecular dynamics (MD) simulations reveal hindered access to the ketone moiety. Substituent modification (e.g., replacing methyl with smaller groups) enhances reactivity in Buchwald-Hartwig amination. Kinetic studies (UV-Vis monitoring) show pseudo-first-order kinetics for bromine displacement, with activation energy ~85 kJ/mol .

What methodologies assess the biological activity of this compound, and how can SAR studies guide optimization?

Basic:

Antimicrobial assays (e.g., broth microdilution) screen against Gram-positive bacteria (MIC reported at 32 µg/mL). Cytotoxicity is evaluated via MTT assays on human cell lines (IC₅₀ > 100 µM suggests selectivity) .

Advanced:

Structure-activity relationship (SAR) studies focus on halogen substitution: replacing bromine with iodine increases lipophilicity (logP from 4.2 to 5.1) but reduces solubility. Docking simulations (AutoDock Vina) predict binding to bacterial enoyl-ACP reductase, with ∆G values correlating with experimental MICs .

What are the key safety considerations and decomposition pathways for this compound?

Basic:

Handle with nitrile gloves and fume hood due to potential skin/eye irritation. Store at 2–8°C in amber vials to prevent photodegradation. Waste disposal follows halogenated organic protocols .

Advanced:

Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, releasing brominated aromatics (detected via GC-MS). Hydrolytic stability tests (pH 1–13) indicate rapid degradation in basic conditions (t₁/₂ < 1 hr at pH 12), forming 2-bromobenzoic acid and mesitylene .

How can computational modeling predict physicochemical properties and reaction pathways?

Advanced:

Quantum mechanical calculations (Gaussian 16) predict dipole moments (~3.2 D) and solubility parameters (δ ~20 MPa¹/²). Reaction pathway exploration (IRC analysis) identifies transition states for bromine displacement, with activation barriers validated experimentally .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.